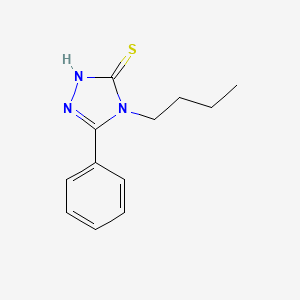

4-丁基-5-苯基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, and anti-cancer properties, with the added advantage of low toxicity . These properties make 1,2,4-triazole derivatives promising candidates for the development of new biologically active substances.

Synthesis Analysis

The synthesis of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives involves classical methods of organic synthesis, as well as multicomponent approaches that are atom-economical . For instance, the synthesis of a related compound, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde . These methods are complemented by various analytical techniques, such as 1H NMR spectroscopy, elemental analysis, and mass spectrometry, to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol is characterized by an essentially planar triazole ring, with substituents such as the butyl group rotated out of the plane. Intermolecular interactions, such as hydrogen bonding, play a significant role in the dimerization and further linking of these molecules into columns . X-ray diffraction techniques have been used to elucidate the crystal structure and to support the formation of thione tautomer isomers through single-proton intramigration .

Chemical Reactions Analysis

The chemical reactivity of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol includes its ability to undergo tautomerism, as evidenced by the thiol⇔thione tautomerism reaction, which can be monitored using density functional theory (DFT) . Additionally, the compound can participate in multicomponent reactions to form various derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives include being crystalline substances, odorless, insoluble in water, and soluble in organic solvents . The melting temperatures and other physical parameters are determined using standard methods, such as those listed in the State Pharmacopoeia . The physicochemical and thermal properties, as well as the electronic and structural characteristics, are thoroughly investigated using a combination of experimental methods and computational analyses, including FT-IR, MS, TG/DTG, UV–Vis, NMR, and DFT .

科学研究应用

1. 合成和结构特征

合成了4-丁基-5-苯基-4H-1,2,4-三唑-3-硫醇衍生物,用于研究它们的生物活性,包括抗病毒、抗炎、抗结核、抗微生物、抗氧化、抗辐射和抗癌活性。这些衍生物表现出低毒性,使它们在生物活性研究和寻找生物活性物质方面具有潜在价值 (Aksyonova-Seliuk, Panasenko, & Knysh, 2018)。

2. 腐蚀抑制

脂肪酸三唑,包括4-丁基-5-苯基-4H-1,2,4-三唑-3-硫醇衍生物,已被研究其在酸性环境中防止低碳钢腐蚀的有效性。这些化合物作为混合型抑制剂,阻塞金属表面的活性位点 (Quraishi & Jamal, 2002)。

3. 抗微生物和抗真菌活性

发现一些4-丁基-5-苯基-4H-1,2,4-三唑-3-硫醇衍生物表现出抗微生物和抗真菌效果。这些活性受化合物结构的影响,突显了化学结构与生物效应之间关系的重要性 (Safonov & Panasenko, 2022)。

4. 药物开发潜力

正在探索这种化学物质的衍生物在新药开发中的潜力,考虑到它们多样的生物活性和低毒性。这包括针对各种靶点的分子对接研究,如激酶、环氧合酶-2和鲜酵母醇14-α-去甲基酶 (Hotsulia, 2019)。

安全和危害

未来方向

The usage of most antimicrobial agents is limited, not only by the rapidly developing drug resistance, but also by the unsatisfactory status of present treatments of bacterial and fungal infections and drug side-effects . Therefore, the development of new and different antimicrobial drugs is a very important objective and many research programs are directed towards the design of new antimicrobial agents .

属性

IUPAC Name |

4-butyl-3-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-2-3-9-15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXVDDJJTWCFLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NNC1=S)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901205802 |

Source

|

| Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

26131-62-4 |

Source

|

| Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26131-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

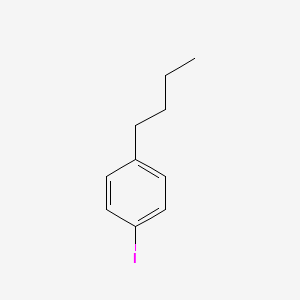

![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)

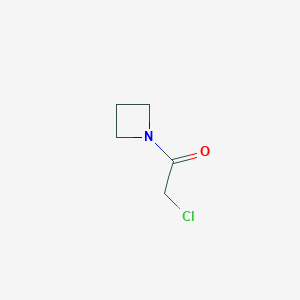

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)